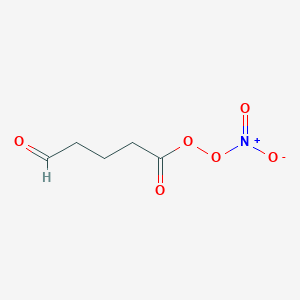
2,4-Dichloro-9H-thioxanthen-9-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-Dichloro-9H-thioxanthen-9-one is an organic compound belonging to the thioxanthone family. It is characterized by the presence of two chlorine atoms at the 2 and 4 positions on the thioxanthone core. This compound is known for its photoinitiating properties, making it valuable in various industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloro-9H-thioxanthen-9-one typically involves the chlorination of thioxanthone. The reaction is carried out under controlled conditions to ensure selective chlorination at the 2 and 4 positions. Common reagents used in this process include chlorine gas or other chlorinating agents in the presence of a suitable solvent.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade chlorinating agents and solvents, with stringent control over reaction parameters to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2,4-Dichloro-9H-thioxanthen-9-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into thioxanthene derivatives.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can replace the chlorine atoms under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thioxanthene derivatives.
Substitution: Various substituted thioxanthones depending on the nucleophile used.
Applications De Recherche Scientifique
2,4-Dichloro-9H-thioxanthen-9-one has a wide range of applications in scientific research:
Chemistry: Used as a photoinitiator in polymerization reactions.
Biology: Studied for its potential biological activities, including antimicrobial properties.
Medicine: Investigated for its potential use in photodynamic therapy.
Industry: Employed in the production of coatings, inks, and adhesives due to its photoinitiating properties.
Mécanisme D'action
The mechanism of action of 2,4-Dichloro-9H-thioxanthen-9-one primarily involves its ability to absorb light and generate reactive species. These reactive species can initiate polymerization reactions or interact with biological molecules, leading to various effects. The compound’s molecular targets and pathways are still under investigation, but it is known to interact with DNA and proteins, potentially inhibiting their functions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Chloro-9H-thioxanthen-9-one
- 2,4-Diethyl-9H-thioxanthen-9-one
Uniqueness
2,4-Dichloro-9H-thioxanthen-9-one is unique due to the presence of two chlorine atoms, which enhance its photoinitiating properties compared to its mono-chlorinated or non-chlorinated counterparts. This makes it particularly effective in applications requiring high reactivity and efficiency.
Propriétés
Numéro CAS |
107690-02-8 |
|---|---|
Formule moléculaire |
C13H6Cl2OS |
Poids moléculaire |
281.2 g/mol |
Nom IUPAC |
2,4-dichlorothioxanthen-9-one |
InChI |
InChI=1S/C13H6Cl2OS/c14-7-5-9-12(16)8-3-1-2-4-11(8)17-13(9)10(15)6-7/h1-6H |
Clé InChI |
UXCIJKOCUAQMKD-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=O)C3=C(S2)C(=CC(=C3)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



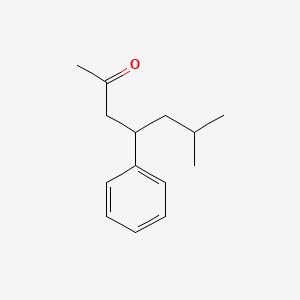

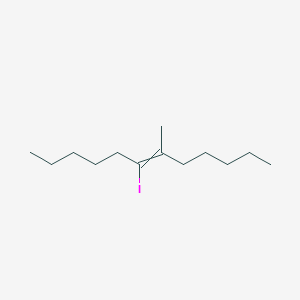
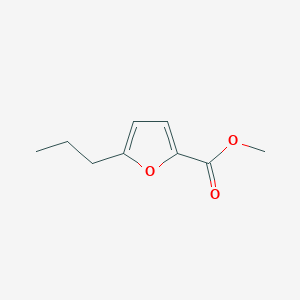
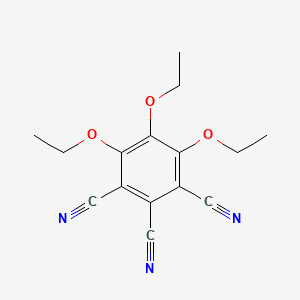
![2-[(Cyclohexanecarbonyl)sulfanyl]-N,N,N-trimethylethan-1-aminium iodide](/img/structure/B14316143.png)
![2-[(4-Chlorophenyl)methyl]-3,3-dimethylbutanoyl chloride](/img/structure/B14316148.png)

![3-[(Dimethylamino)methylidene]-1-methylpiperidine-2,6-dione](/img/structure/B14316160.png)


![1-[(4-Methoxyphenyl)acetyl]pyrrolidin-2-one](/img/structure/B14316179.png)
